2-(3-methyl-1-piperidinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(3-methyl-1-piperidinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H22N4OS and its molecular weight is 282.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.15143251 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Utility in Heterocyclic Compound Synthesis
Researchers have utilized compounds structurally similar to "2-(3-methyl-1-piperidinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide" in the synthesis of novel heterocyclic compounds. For instance, the use of chloroacetonitrile and piperidine has led to the creation of novel arylidene derivatives, pyrano[2,3-d] thiazole derivatives, pyrazole derivatives, and unexpected outcomes such as 2-oxo-4-hydroxy-thiazole, showcasing the compound's utility in constructing diverse molecular structures with potential pharmaceutical applications (Khalil et al., 2017).
Antimicrobial and Surfactant Synthesis
The compound has been implicated in the synthesis of thiadiazolyl piperidine, piperazine, and imidazole-based scaffolds from stearic acid. These compounds were further evaluated for their antimicrobial activities and developed into nonionic surfactants, indicating their potential in medicinal chemistry and industrial applications for hygiene products (Abdelmajeid et al., 2017).
Leishmanicidal Activity
Compounds structurally related to "this compound" have shown promising leishmanicidal activity against Leishmania major promastigotes. This suggests the compound's potential as a starting point for the development of novel leishmaniasis treatments, highlighting its importance in addressing tropical diseases (Foroumadi et al., 2005).
Antioxidant and Antitumor Evaluation
In the quest for new anticancer agents, derivatives structurally similar to the compound have been synthesized and evaluated for their antioxidant and antitumor activities. This research indicates the potential of these compounds in the development of new treatments for cancer, showcasing the therapeutic applications of such molecules (Hamama et al., 2013).
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-3-5-12-15-16-13(19-12)14-11(18)9-17-7-4-6-10(2)8-17/h10H,3-9H2,1-2H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMNNNYQIZFKRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CN2CCCC(C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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